2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
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Overview
Description
2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound’s structure includes a pyrroloquinoxaline core, which is known for its biological activity and versatility in chemical reactions.
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities .
Mode of Action
For instance, some quinoxaline derivatives have been found to inhibit the corrosion of mild steel in acidic solution . The inhibition efficiency of these compounds was found to increase with an increase in their concentration .
Biochemical Pathways
Quinoxaline derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
One study has reported that a mixture of similar compounds exhibits a low reduction potential and high solubility, which could potentially impact its bioavailability .
Result of Action
It’s known that quinoxaline derivatives can exhibit various biological activities, which could result in a wide range of molecular and cellular effects .
Action Environment
One study has reported that a mixture of similar compounds exhibits remarkable stability .
Biochemical Analysis
Biochemical Properties
It has been found that quinoxaline derivatives can exhibit inhibitory activities against certain enzymes . For instance, some quinoxaline-2,3-diones have been evaluated to exhibit d-amino acid oxidase (DAAO) inhibitory activities .
Cellular Effects
It is known that certain quinoxaline derivatives can alter cellular lipid profiles . For example, 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) has been reported to significantly upregulate many phospholipids and sphingolipids after exposure .
Molecular Mechanism
It is known that quinoxaline derivatives can interact with various biomolecules . For example, certain quinoxaline-2,3-diones have been found to bind with DAAO, inhibiting its activity .
Temporal Effects in Laboratory Settings
A related compound, indolo[2,3-b]quinoxaline, has been reported to exhibit remarkable stability, with 99.86% capacity retention over 49.5 hours (202 cycles) of H-cell cycling .
Metabolic Pathways
It is known that certain quinoxaline derivatives can be extensively metabolized .
Transport and Distribution
It is known that certain quinoxaline derivatives can be rapidly absorbed from the alimentary tract and distributed to several tissues .
Subcellular Localization
It is known that certain quinoxaline derivatives can alter the function of specific cellular compartments . For example, MeIQx has been reported to inhibit the acidification of lysosomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile typically involves multi-step processes that include the formation of the pyrroloquinoxaline core followed by functionalization One common method involves the condensation of an appropriate diamine with a diketone to form the quinoxaline ring, followed by cyclization with a suitable reagent to introduce the pyrrole moiety
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the employment of catalysts to reduce reaction times and energy consumption. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, and bases are typically employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, including its antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential, particularly in the design of new drugs targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
2-amino-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile: Lacks the methoxyethyl group, which may affect its solubility and biological activity.
1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile: Lacks the amino group, potentially altering its reactivity and interaction with biological targets.
2-amino-1H-pyrrolo[2,3-b]quinoxaline: A simpler structure that may serve as a precursor in the synthesis of more complex derivatives.
Uniqueness
The presence of both the amino and methoxyethyl groups in 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile imparts unique properties, such as enhanced solubility and specific biological activity, distinguishing it from similar compounds. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-1-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-20-7-6-19-13(16)9(8-15)12-14(19)18-11-5-3-2-4-10(11)17-12/h2-5H,6-7,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKNPOBWGCUDTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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